molecular formula C5H6N2O2 B108491 Furan-2-carbohydrazide CAS No. 3326-71-4

Furan-2-carbohydrazide

Cat. No.: B108491
CAS No.: 3326-71-4
M. Wt: 126.11 g/mol
InChI Key: SKTSVWWOAIAIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-carbohydrazide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carbohydrazide group

Mechanism of Action

Mode of Action

The mode of action of Furan-2-carbohydrazide is related to its ability to form nano-aggregates and exhibit enhanced emission properties . This compound, when in an organic solvent (e.g., THF), produces yellow-green fluorescence emission upon the addition of H2O . This suggests that this compound interacts with its targets through intramolecular H-bonding .

Biochemical Pathways

It’s known that this compound can form nano-aggregates in a thf/h2o mixed solution, exhibiting aggregation-induced emission (aie) . This process involves the blocking of intramolecular rotational motion and intramolecular vibration in the aggregated state, activating the radiative decay pathway to yield strong fluorescence .

Result of Action

The result of this compound’s action is the formation of granular-shaped aggregates that exhibit obvious aggregation-induced emission (AIE) . Especially its keto fluorescence band intensifies dramatically, while the enol emission band remains almost unchanged . Hence, a change in fluorescence from no emission of light to emission of bright yellow-green light under a UV lamp is observed .

Action Environment

The action of this compound is influenced by the environment. For instance, in an organic solvent like THF, the addition of H2O triggers the formation of nano-aggregates and the subsequent fluorescence emission . This suggests that environmental factors such as the presence of water and the type of solvent can significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

Furan-2-carboxylic acid+Hydrazine hydrateThis compound+Water\text{Furan-2-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} Furan-2-carboxylic acid+Hydrazine hydrate→this compound+Water

The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield furan-2-carbohydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Furan-2-carbohydrazine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Furan-2-carbohydrazide has found applications in several scientific research areas:

Comparison with Similar Compounds

Furan-2-carbohydrazide can be compared with other similar compounds, such as:

    Furan-2-carboxylic acid: A precursor in the synthesis of this compound.

    Furan-2-carbaldehyde: Another furan derivative with different reactivity and applications.

    Furan-2-carbohydrazine: A reduced form of this compound with distinct chemical properties.

This compound stands out due to its unique combination of a furan ring and a carbohydrazide group, which imparts specific reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTSVWWOAIAIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186900
Record name 2-Furoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3326-71-4
Record name 2-Furancarboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3326-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furoic acid hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furoylhydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furoylhydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-furohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-2-carbohydrazide
Reactant of Route 2
Furan-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
Furan-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
Furan-2-carbohydrazide
Reactant of Route 5
Furan-2-carbohydrazide
Reactant of Route 6
Furan-2-carbohydrazide
Customer
Q & A

ANone: The molecular formula of furan-2-carbohydrazide is C5H6N2O2, and its molecular weight is 126.11 g/mol.

ANone: this compound and its derivatives have been extensively characterized using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule, such as carbonyl (C=O), amine (N-H), and aromatic C=C stretches. [, , , , , , , , , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide valuable information about the compound's structure, including the number and types of protons and carbons, their chemical environment, and their connectivity. [, , , , , , , , , , , , , , ]
  • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, providing insights into its structure and potential degradation pathways. [, , , , , , ]

ANone: this compound is a highly versatile building block. Some common reactions include:

  • Schiff base formation: The reaction of this compound with aldehydes or ketones readily yields Schiff bases, a class of compounds with diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , ]
  • Heterocycle synthesis: this compound serves as a valuable precursor for synthesizing various heterocycles, including pyrazoles, triazoles, thiazoles, and oxadiazoles, many of which possess important pharmacological properties. [, , , , , , , , , , ]
  • Metal complexation: The presence of oxygen and nitrogen donor atoms in this compound enables its use as a ligand for complexing various metal ions. These metal complexes often exhibit interesting magnetic, catalytic, and biological properties. [, , , , , , , ]

A: Yes, palladium(II) complexes containing this compound derivatives have demonstrated catalytic activity in Suzuki-Miyaura coupling reactions. These reactions involve the formation of biaryl compounds, which are important building blocks in organic synthesis. []

ANone: this compound derivatives have shown promise in various biological applications, including:

  • Antimicrobial agents: Several studies have reported the antibacterial and antifungal activities of this compound derivatives against a range of microorganisms. [, , , , , , , ]
  • Anti-inflammatory agents: Certain derivatives exhibit anti-inflammatory activity, making them potential candidates for developing new treatments for inflammatory diseases. [, ]
  • Analgesic agents: Some compounds have shown analgesic activity, suggesting their potential use in pain management. []
  • Anti-tubercular agents: Studies have explored the anti-tubercular activity of this compound derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. []
  • Potential MRI contrast agents: One study showed a Gd(III) complex with a this compound derivative displayed enhanced relaxivity compared to a clinically used agent, suggesting potential application in MRI contrast enhancement. []

ANone: SAR studies have revealed that:

  • Introducing substituents on the furan and/or phenyl rings of this compound derivatives can significantly impact their biological activity. [, , , , , , , , ]
  • The nature, position, and electronic properties of these substituents play a crucial role in modulating the compound's interaction with biological targets, ultimately affecting its potency and selectivity. [, , , , , , , , ]

ANone: Various analytical techniques are used:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as UV-Vis or mass spectrometry, allows for separation, identification, and quantification of this compound derivatives in complex mixtures. []
  • Elemental Analysis: Determining the elemental composition (C, H, N, etc.) confirms the purity and provides evidence for the proposed structure of the synthesized compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Computational methods have been employed to:

  • Predict molecular properties: Density functional theory (DFT) calculations can predict various molecular properties, such as optimized geometry, dipole moment, and electronic structure, providing valuable insights into the compound's behavior. []
  • Investigate intermolecular interactions: Hirshfeld surface analysis and fingerprint plots help analyze intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's packing in the solid state and its interactions with biological targets. []

ANone: Yes, some recent research highlights include:

  • Aluminum detection: 5-Formyluracil probes based on this compound have been developed for selective detection of Al3+ ions in vitro and in biological systems. []
  • Primary explosives: A copper(II) complex with this compound has been investigated as a potential primary explosive due to its good thermal stability and sensitivity to mechanical stimuli. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.